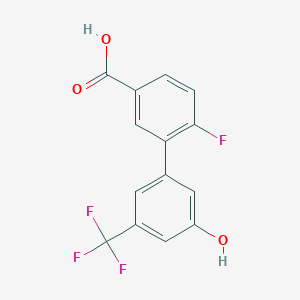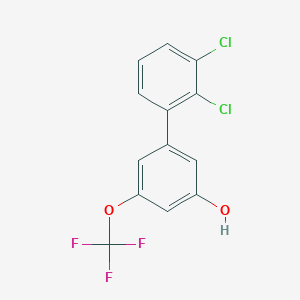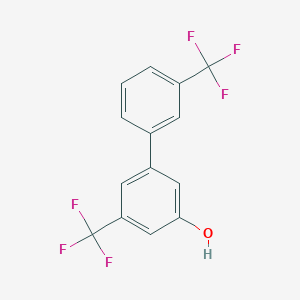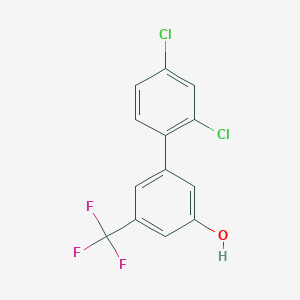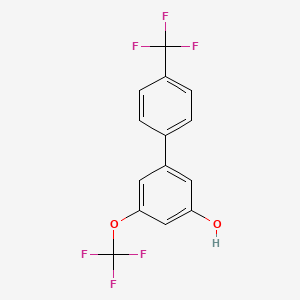
5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%, is a synthetic compound derived from the aromatic phenol class of compounds. It is a colorless, crystalline solid with a melting point of 185-187°C and a boiling point of 225-226°C. This compound has a wide range of applications in both scientific research and industrial processes. It is used as a reagent, a catalyst and a surfactant. It has also been studied for its potential applications in medicine and agriculture.
Wissenschaftliche Forschungsanwendungen
5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%, is widely used in scientific research. It is used as a reagent in the synthesis of various compounds, such as quinolines, fluoroaromatics, and azines. It is also used as a catalyst in the synthesis of polymers and other materials. In addition, it is used as a surfactant in the synthesis of emulsions and suspensions.
Wirkmechanismus
The mechanism of action of 5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%, is not well understood. It is believed that the compound acts as a Lewis acid, which can catalyze the formation of covalent bonds between two molecules. This process is known as “nucleophilic substitution”. It is also believed that the compound can act as a catalyst for the hydrolysis of esters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%, are not well understood. The compound has been shown to have an inhibitory effect on the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to have an inhibitory effect on the growth of certain fungi, including Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%, in laboratory experiments include its low cost, its high purity, and its low toxicity. It also has a low volatility, which makes it suitable for use in a wide range of laboratory experiments. The main limitation of using this compound in laboratory experiments is its low solubility in water.
Zukünftige Richtungen
The potential future applications of 5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%, are numerous. It could be used as a reagent in the synthesis of new materials, such as polymers and nanomaterials. It could also be used as a catalyst in the synthesis of pharmaceuticals and agrochemicals. In addition, it could be used as a surfactant to improve the performance of emulsions and suspensions. Finally, it could be studied for its potential applications in medicine and agriculture.
Synthesemethoden
The synthesis of 5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol, 95%, is typically performed by the reaction of 2,3-dichlorophenol and trifluoromethyl phenol in anhydrous conditions. The reaction is typically carried out in an inert atmosphere at a temperature of 140-150°C for 10-15 hours. The reaction is typically performed in the presence of a suitable catalyst, such as zinc chloride.
Eigenschaften
IUPAC Name |
3-(2,3-dichlorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3O/c14-11-3-1-2-10(12(11)15)7-4-8(13(16,17)18)6-9(19)5-7/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMAPRXCNOECIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686694 |
Source


|
| Record name | 2',3'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dichlorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261952-62-8 |
Source


|
| Record name | 2',3'-Dichloro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







